3-Acetamido-5-hydroxybenzoic Acid

Catalog No.
S3327361
CAS No.
93561-88-7
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetamido-5-hydroxybenzoic Acid

CAS Number

93561-88-7

Product Name

3-Acetamido-5-hydroxybenzoic Acid

IUPAC Name

3-acetamido-5-hydroxybenzoic acid

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c1-5(11)10-7-2-6(9(13)14)3-8(12)4-7/h2-4,12H,1H3,(H,10,11)(H,13,14)

InChI Key

HODIZPWEHTVDMN-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)O)O

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)O)O

3-Acetamido-5-hydroxybenzoic acid is a derivative of benzoic acid, characterized by the presence of an acetamido group at the 3-position and a hydroxy group at the 5-position of the benzene ring. Its molecular formula is C₉H₉NO₄, and it has a molecular weight of approximately 195.17 g/mol . The compound is recognized for its potential therapeutic properties and serves as a precursor in various chemical syntheses.

Enzyme Inhibition:

AHBA has been investigated for its ability to inhibit certain enzymes. Enzymes are proteins that act as catalysts in biological reactions. Inhibiting specific enzymes can be helpful in understanding their function and developing drugs to treat diseases. Studies have shown that AHBA can inhibit enzymes like tyrosinase, which is involved in melanin production, and phospholipase A2, which plays a role in inflammation.

  • Source for Tyrosinase inhibition: )
  • Source for Phospholipase A2 inhibition: )

Antibacterial Activity:

Some research suggests that AHBA may possess antibacterial properties. Studies have investigated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. However, more research is needed to fully understand its potential as an antibacterial agent.

  • Source for Antibacterial activity: )

Other Areas of Research:

AHBA is also being explored for its potential applications in other areas, such as:

  • Antioxidant activity: Studies suggest that AHBA may have antioxidant properties, which could be beneficial for protecting cells from damage caused by free radicals.
  • Cosmeceutical applications: Due to its potential tyrosinase inhibition, AHBA may be of interest in the development of skin lightening products.

The reactivity of 3-acetamido-5-hydroxybenzoic acid can be attributed to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it behave as a weak acid.
  • Esterification: It can react with alcohols to form esters under acidic conditions.
  • Amide Formation: The acetamido group allows for further derivatization through reactions with amines.
  • Reduction Reactions: The hydroxy group can be oxidized or reduced depending on the reagents used.

These reactions highlight its versatility in synthetic organic chemistry.

Research indicates that 3-acetamido-5-hydroxybenzoic acid exhibits various biological activities:

  • Antimicrobial Properties: Some studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in pharmaceutical applications.
  • Antioxidant Activity: The compound has shown potential in scavenging free radicals, indicating possible protective effects against oxidative stress .

These properties make it an interesting subject for drug development and therapeutic applications.

Several methods exist for synthesizing 3-acetamido-5-hydroxybenzoic acid:

  • N-Acetylation of 3-amino-5-hydroxybenzoic Acid: This method involves the reaction of 3-amino-5-hydroxybenzoic acid with acetic anhydride or acetyl chloride to introduce the acetamido group.
  • Hydroxylation of Substituted Benzenes: Starting from appropriate substituted benzenes, hydroxylation can be achieved using reagents like potassium permanganate or other oxidizing agents.
  • Multistep Synthesis: A combination of functional group transformations may also be employed to construct the desired structure from simpler precursors.

These methods vary in complexity and yield, allowing chemists to choose based on available resources and desired purity.

3-Acetamido-5-hydroxybenzoic acid has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or antioxidant drugs.
  • Chemical Intermediates: It is useful in synthesizing other complex organic molecules.
  • Research Reagents: In biochemical research, it can be employed as a standard or reference material in assays.

These applications underline its significance in both industrial and academic settings.

Interaction studies involving 3-acetamido-5-hydroxybenzoic acid focus on its binding affinities and interactions with biological targets. Preliminary studies suggest that it may interact with enzymes or receptors relevant to microbial resistance or oxidative stress pathways. Further research is needed to elucidate these interactions fully and assess their implications for drug design.

Several compounds share structural similarities with 3-acetamido-5-hydroxybenzoic acid. Below are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Amino-5-hydroxybenzoic AcidC₇H₇NO₃Lacks acetamido group; known for antibiotic synthesis potential
4-Acetamido-3-hydroxybenzoic AcidC₉H₉NO₄Acetamido group at a different position; potential anti-inflammatory properties
Salicylic AcidC₇H₆O₃Contains only hydroxyl and carboxylic groups; widely used in pain relief

Uniqueness

The unique positioning of the acetamido and hydroxy groups in 3-acetamido-5-hydroxybenzoic acid distinguishes it from these similar compounds. This specific arrangement may contribute to its unique biological activities and reactivity patterns, making it a valuable compound for further exploration in medicinal chemistry.

XLogP3

1

Dates

Modify: 2023-08-19

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